molecular formula C19H17N3O5S2 B2546615 (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865176-41-6

(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No. B2546615
CAS RN: 865176-41-6
M. Wt: 431.48
InChI Key: LTYJWRIBOIHXSS-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Molecular Interactions

The study of β-Arylthio- and β-allylthioalkylcarbenes, closely related to the structural framework of (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, reveals insights into the reactivity and molecular transformations. These carbenes undergo electrophilic addition, forming cyclic ylides with potential for various rearrangements to produce cyclopropyl sulfides, thiaazulenes, thietanes, and tetrahydrothiophenes. These transformations underscore the potential utility in synthetic organic chemistry, particularly in constructing complex molecular architectures (I. Ojima & K. Kondo, 1973).

Photophysical Properties for Therapeutic Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, analogous in complexity to (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, has significant implications for photodynamic therapy. These compounds exhibit favorable photophysical and photochemical properties, such as high singlet oxygen quantum yield and good fluorescence, indicating their potential as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Advanced Materials and Nanotechnology

Research on polymeric and solid lipid nanoparticles incorporating carbendazim and tebuconazole showcases the relevance of understanding the chemical and physical properties of complex molecules like (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate. These nanoparticles demonstrate altered release profiles and reduced toxicity, offering innovative solutions for agricultural applications and highlighting the potential for (Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate in similar contexts (E. Campos et al., 2015).

properties

IUPAC Name

methyl 4-[(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-10-22-15-9-8-14(29(20,25)26)11-16(15)28-19(22)21-17(23)12-4-6-13(7-5-12)18(24)27-2/h3-9,11H,1,10H2,2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYJWRIBOIHXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

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